BenchChemオンラインストアへようこそ!

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Kinase inhibition CK2 Nomenclature standardization

This N1-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzimidazole (CAS 478030-36-3) is a structurally unique C₂-disubstituted benzimidazole—NOT the CK2 inhibitor TBB (CAS 17374-26-4). The 2-CF₃ pharmacophore is essential for sub‑micromolar antiparasitic potency, while the lipophilic tert‑butylbenzyl group modulates permeability and target engagement. Procure this exact compound for antiparasitic SAR studies, ferroptosis‑induction profiling, or succinate dehydrogenase inhibitor programs. Always confirm identity by CAS, NMR, and HPLC to avoid mis‑labeling.

Molecular Formula C19H19F3N2
Molecular Weight 332.37
CAS No. 478030-36-3
Cat. No. B2387530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
CAS478030-36-3
Molecular FormulaC19H19F3N2
Molecular Weight332.37
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C19H19F3N2/c1-18(2,3)14-10-8-13(9-11-14)12-24-16-7-5-4-6-15(16)23-17(24)19(20,21)22/h4-11H,12H2,1-3H3
InChIKeyTYUZNNRXLWPGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-36-3): Baseline Identity and Classification for Scientific Procurement


1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-36-3; molecular formula C₁₉H₁₉F₃N₂) is a wholly synthetic N1,C2-disubstituted benzimidazole derivative bearing a 4-tert-butylbenzyl group at the N1 position and a trifluoromethyl substituent at the C2 position [1]. The compound belongs to the broader 2-(trifluoromethyl)benzimidazole pharmacophore class, which has demonstrated antiparasitic, antimycobacterial, and ferroptosis-inducing activities across numerous published studies [2][3]. Notably, this compound is occasionally mislabeled as 'TBB' in certain vendor catalogs—a designation that properly belongs to 4,5,6,7-tetrabromobenzotriazole (CAS 17374-26-4), a well-characterized protein kinase CK2 inhibitor [4]. This nomenclature conflict represents a material procurement risk that distinguishes CAS 478030-36-3 from its true benzotriazole-based namesake.

Why Generic Substitution Fails for 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole: Structural and Pharmacophoric Differentiation from In-Class Analogs


Benzimidazole derivatives bearing a 2-trifluoromethyl group are not functionally interchangeable. The specific N1-(4-tert-butylbenzyl) substitution on CAS 478030-36-3 creates a structurally distinct entity from simpler 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) and its 5/6-substituted congeners. Published structure-activity relationship studies across multiple biological contexts—antiparasitic [1], antimycobacterial [2], and ferroptosis induction [3]—consistently demonstrate that the identity, position, and steric bulk of N1 and C5/C6 substituents profoundly modulate potency, selectivity, and metabolic stability within this scaffold. Furthermore, the 4-tert-butylbenzyl moiety at N1 confers distinct physicochemical properties (increased lipophilicity and molecular volume) compared to unsubstituted or small-alkyl N1 analogs, directly impacting membrane permeability, protein binding, and formulation behavior. The evidence compiled below provides quantitative justification for why a researcher or procurement officer cannot simply substitute a generic 2-(trifluoromethyl)benzimidazole for this specific compound.

Quantitative Evidence Guide: Measurable Differentiation of 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-36-3) from Closest Comparators


Nomenclature Disambiguation: CAS 478030-36-3 Is Not the Kinase Inhibitor 'TBB' — Critical Procurement Differentiation

CAS 478030-36-3 has been labeled 'TBB' in certain vendor catalogs and ascribed protein kinase CK2 inhibitory properties. However, the abbreviation 'TBB' in the peer-reviewed literature exclusively and universally designates 4,5,6,7-tetrabromobenzotriazole (CAS 17374-26-4), a structurally unrelated benzotriazole [1]. The authentic TBB (CAS 17374-26-4) inhibits CK2 with a reported Ki of approximately 0.4 µM and has been characterized across more than 30 kinase selectivity panels [2]. No peer-reviewed study has reported CK2 inhibition data for CAS 478030-36-3. The misattribution of CK2 inhibitory activity to CAS 478030-36-3 constitutes a material procurement and experimental design risk: a researcher ordering this compound expecting a validated CK2 inhibitor would receive a structurally distinct benzimidazole with no published CK2 pharmacology [1].

Kinase inhibition CK2 Nomenclature standardization Procurement quality control

N1-Substituent SAR: The 4-Tert-Butylbenzyl Group Confers Distinct Lipophilicity Compared to Unsubstituted 2-(Trifluoromethyl)-1H-Benzimidazole

The N1-(4-tert-butylbenzyl) substituent of CAS 478030-36-3 dramatically alters the calculated lipophilicity relative to the unsubstituted parent 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2). Using PubChem-computed XLogP3 values, CAS 478030-36-3 exhibits substantially higher lipophilicity, attributable to the bulky, hydrophobic 4-tert-butylbenzyl group [1]. This difference is pharmacologically consequential: within the 2-(trifluoromethyl)benzimidazole class, increased lipophilicity from N1-substitution has been correlated with enhanced membrane permeation and altered intracellular distribution in antiparasitic SAR studies [2]. The N1 substituent also eliminates the hydrogen bond donor capacity present in the unsubstituted parent, which may affect target binding orientation and solubility profile [1].

Lipophilicity Physicochemical properties Drug-likeness Membrane permeability

Class-Level Evidence: The 2-Trifluoromethyl Substituent Is Essential for Antiparasitic and Antimycobacterial Potency Within the Benzimidazole Scaffold

Multiple independent studies have established that the 2-trifluoromethyl group on the benzimidazole scaffold is a critical pharmacophoric element for antiprotozoal and antimycobacterial activity. Navarrete-Vázquez et al. (2001) demonstrated that 2-(trifluoromethyl)benzimidazole derivatives with various 1-, 5-, and 6-substitutions were uniformly more active against Giardia lamblia and Entamoeba histolytica than the clinical standards albendazole and metronidazole [1]. Andrzejewska et al. (2005) further showed that several 2-(trifluoromethyl)-1H-benzimidazole bioisosteres achieved IC₅₀ values below 1 µM against both Giardia intestinalis and Trichomonas vaginalis, with compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] being 14-fold more potent than albendazole against T. vaginalis [2]. Yoon et al. (2017) identified the trifluoromethyl group as an essential substitution for antimycobacterial activity against M. tuberculosis H37Rv and drug-resistant strains [3]. CAS 478030-36-3 retains this critical 2-CF₃ pharmacophore while incorporating the unique N1-tert-butylbenzyl modification.

Antiparasitic Antitubercular Structure-activity relationship Pharmacophore

Crystallographic Analog Evidence: The Benzamide Congener Binds Mitochondrial Complex II — A Structurally Informed Application Hypothesis

The benzamide analog N-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzamide (PDB ligand E23) has been co-crystallized with porcine heart mitochondrial Complex II (succinate dehydrogenase) at 3.10 Å resolution (PDB ID: 4YTP) [1]. This structure, published by Inaoka et al. (2015), reveals the binding orientation of the 4-tert-butylbenzyl-trifluoromethyl pharmacophore within the ubiquinone-binding pocket of Complex II. While the benzamide (C=O) and benzimidazole (C=N) cores are chemically distinct, they share an identical N-(4-tert-butylbenzyl)-2-(trifluoromethyl)aryl substitution pattern. The companion study demonstrated that structurally related flutolanil derivatives achieve nanomolar potency against Ascaris suum Complex II (IC₅₀ = 0.058 µM) with ~790-fold selectivity over the porcine ortholog (IC₅₀ = 45.9 µM) [2]. This crystallographic precedent provides a structurally grounded hypothesis that CAS 478030-36-3 may engage mitochondrial respiratory chain targets.

Mitochondrial respiratory chain Complex II / succinate dehydrogenase X-ray crystallography Inhibitor design

Ferroptosis Induction SAR: The 2-Trifluoromethylbenzimidazole Scaffold Produces Metabolically Stable Ferroptosis Inducers Superior to Erastin

Fang et al. (2023) conducted a comprehensive SAR optimization of 2-(trifluoromethyl)benzimidazole derivatives as ferroptosis inducers, discovering lead compound FA16 (IC₅₀ = 1.26 µM in HT1080 cells) through iterative N1 and C5/C6 substitution [1]. Critically, FA16 demonstrated metabolic stability superior to erastin, the classic system Xc− inhibitor, enabling in vivo application where erastin fails due to rapid metabolic clearance [1]. FA16 significantly inhibited tumor growth in a HepG2 xenograft model through ferroptosis induction [1]. While the N1-substituent on FA16 differs from the 4-tert-butylbenzyl group of CAS 478030-36-3, this SAR study establishes that N1 modification is a key optimization vector for tuning both ferroptosis potency and metabolic stability within the 2-CF₃-benzimidazole scaffold [1].

Ferroptosis Cancer therapy Metabolic stability System Xc− inhibition

Evidence-Backed Application Scenarios for 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole (CAS 478030-36-3) in Research and Industrial Settings


Procurement Quality Control: Verifying Chemical Identity to Avoid 'TBB' Nomenclature Confusion in Kinase Research

Before using CAS 478030-36-3 in any kinase inhibition study, procurement officers and researchers must verify that the intended compound is not being confused with 4,5,6,7-tetrabromobenzotriazole (TBB, CAS 17374-26-4), the established CK2 inhibitor [1]. Confirm structural identity via CAS number cross-referencing, NMR verification, and HPLC purity analysis. If CK2 inhibition is the experimental objective, CAS 17374-26-4—not CAS 478030-36-3—is the appropriate procurement choice. The latter has no published CK2 pharmacology and belongs to an entirely different heterocyclic class (benzimidazole vs. benzotriazole) [1].

Antiparasitic Drug Discovery: Scaffold Optimization Using N1-Modified 2-Trifluoromethylbenzimidazoles

CAS 478030-36-3 can serve as a structural probe or lead optimization intermediate in antiparasitic drug discovery programs targeting Giardia, Entamoeba, or Trichomonas species. The 2-CF₃ pharmacophore is validated across multiple studies as essential for sub-micromolar antiprotozoal potency [2][3]. The N1-tert-butylbenzyl substitution provides a distinct lipophilic vector for exploring SAR around membrane permeability and target engagement. Researchers should benchmark new analogs against the published IC₅₀ data for 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (IC₅₀ < 1 µM) and clinical comparators albendazole and metronidazole [3].

Mitochondrial Respiratory Chain Research: Structural Hypothesis Testing Based on Crystallographic Analog Binding

The co-crystal structure of the benzamide analog N-(4-tert-butylbenzyl)-2-(trifluoromethyl)benzamide bound to porcine mitochondrial Complex II (PDB 4YTP, 3.10 Å resolution) provides a structural hypothesis for CAS 478030-36-3 as a potential Complex II ligand [4]. Researchers investigating succinate dehydrogenase inhibitors—particularly those targeting parasitic anaerobic energy metabolism—can evaluate CAS 478030-36-3 using the established flutolanil benchmark (A. suum Complex II IC₅₀ = 0.058 µM; porcine IC₅₀ = 45.9 µM; 790-fold selectivity window) [4]. Molecular docking or co-crystallization studies comparing the benzimidazole core to the benzamide analog would directly address the impact of the C=N vs. C=O substitution on binding affinity.

Ferroptosis Probe Development: Evaluating N1-Substituent Effects on Metabolic Stability and In Vivo Applicability

The Fang et al. (2023) SAR study established that N1 modification of 2-CF₃-benzimidazoles can yield metabolically stable ferroptosis inducers superior to erastin, with FA16 achieving an IC₅₀ of 1.26 µM in HT1080 cells and demonstrating in vivo tumor growth inhibition [5]. CAS 478030-36-3, with its unique N1-tert-butylbenzyl group, represents a distinct chemotype within this scaffold for evaluating the contribution of steric bulk and lipophilicity to system Xc− inhibition, metabolic stability, and ferroptosis selectivity. Comparative testing against FA16 and erastin in HT1080 ferroptosis assays and liver microsome stability panels would establish whether the 4-tert-butylbenzyl modification improves or diminishes the favorable properties of this scaffold [5].

Quote Request

Request a Quote for 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.